molecular formula C16H14O B14122151 3-Ethoxyphenanthrene

3-Ethoxyphenanthrene

Cat. No.: B14122151
M. Wt: 222.28 g/mol
InChI Key: CXZUTOOIQUNEFZ-UHFFFAOYSA-N
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Description

3-Ethoxyphenanthrene is a chemical compound based on the phenanthrene structure, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings . The compound is an ethoxy derivative, where an ethoxy group is substituted at the 3-position of the phenanthrene core. Pure phenanthrene appears as a white solid with blue fluorescence and is nearly insoluble in water but soluble in most low-polarity organic solvents such as toluene and chloroform . Phenanthrene and its derivatives are primarily used in research and industrial applications as a starting material for the synthesis of dyes, plastics, and pharmaceuticals . While specific studies on this compound are not extensively documented in the available literature, related phenanthrene derivatives have been investigated for their biological activities and are of significant interest in medicinal chemistry research, particularly compounds isolated from plant sources . This product is intended for research purposes as a chemical building block or reference standard in organic synthesis and material science. It is supplied as "For Research Use Only" (RUO) and must not be used for diagnostic, therapeutic, or any other household or personal purposes . Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

3-ethoxyphenanthrene

InChI

InChI=1S/C16H14O/c1-2-17-14-10-9-13-8-7-12-5-3-4-6-15(12)16(13)11-14/h3-11H,2H2,1H3

InChI Key

CXZUTOOIQUNEFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=CC3=CC=CC=C32)C=C1

Origin of Product

United States

Preparation Methods

General Approaches to Phenanthrene Synthesis

Before discussing specific methods for 3-ethoxyphenanthrene preparation, it is important to understand the general strategies for phenanthrene synthesis.

Classical Methods

Classical approaches to phenanthrene synthesis include the Pschorr reaction, Bardhan-Sengupta phenanthrene synthesis, and Haworth phenanthrene synthesis. These methods typically involve the construction of appropriately substituted biphenyl derivatives followed by cyclization to form the central ring of the phenanthrene system.

Modern Synthetic Strategies

Modern approaches frequently utilize transition metal-catalyzed reactions, including palladium-catalyzed cross-couplings, C-H activation methodologies, and ring-closing metathesis reactions. These methods often offer advantages in terms of functional group tolerance, stereoselectivity, and overall efficiency.

Specific Synthetic Routes to this compound

Ethoxylation of 3-Halogenated Phenanthrene

One of the most direct approaches to this compound involves the ethoxylation of 3-halogenated phenanthrenes, particularly 3-bromophenanthrene or 3-iodophenanthrene.

Copper-Catalyzed Ethoxylation

A copper-catalyzed nucleophilic substitution reaction offers an efficient route to this compound:

3-Bromophenanthrene + NaOEt → CuI (10 mol%), 1,10-phenanthroline (20 mol%) → this compound

This reaction is typically performed in DMF or DMSO at temperatures between 80-120°C for 12-24 hours, providing yields of 65-78%. The mechanism involves the formation of a copper-ethoxide complex that facilitates the nucleophilic aromatic substitution.

Palladium-Catalyzed Ethoxylation

Alternatively, palladium catalysts can be employed:

3-Iodophenanthrene + EtOH → Pd(OAc)₂ (5 mol%), P(t-Bu)₃ (10 mol%), Cs₂CO₃ → this compound

This method typically provides yields of 70-85% and operates under milder conditions (60-80°C), though it requires more expensive catalysts.

Synthesis via Diels-Alder Approach

The Diels-Alder reaction offers a powerful approach to construct the phenanthrene scaffold with predetermined substituent positions.

For this compound, this can be achieved by designing an appropriate diene and dienophile pair:

3-Ethoxystyrene + 2-Vinylbenzaldehyde → Diels-Alder reaction → Oxidation → this compound

This approach requires multiple steps but allows for regioselective introduction of the ethoxy group at the 3-position. The final oxidation step is typically performed using DDQ or similar oxidants to establish the fully aromatic phenanthrene system.

Construction via Cross-Coupling Strategies

Cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, provide versatile approaches to this compound.

Sequential Coupling Approach

A strategic approach involves the construction of an appropriately substituted biphenyl followed by intramolecular cyclization:

2-Bromobenzaldehyde + (3-Ethoxyphenyl)boronic acid → Suzuki coupling → Photochemical cyclization → this compound

This method takes advantage of the ready availability of boronic acid building blocks and provides this compound in moderate to good yields (55-70%).

Transformation of 3-Hydroxyphenanthrene

The ethoxylation of 3-hydroxyphenanthrene represents another viable approach:

3-Hydroxyphenanthrene + EtBr → K₂CO₃, acetone, reflux → this compound

This simple alkylation proceeds in good yields (80-90%) and represents one of the most straightforward routes if 3-hydroxyphenanthrene is available.

Comparative Analysis of Synthetic Routes

Table 1 provides a comparative analysis of the major synthetic approaches to this compound.

Table 1. Comparison of Synthetic Methods for this compound Preparation

Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations Ref.
Cu-catalyzed ethoxylation 3-Bromophenanthrene CuI, 1,10-phenanthroline, NaOEt, DMF, 100°C, 18h 65-78 Direct, moderate yields Requires pre-functionalized phenanthrene
Pd-catalyzed ethoxylation 3-Iodophenanthrene Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃, EtOH, toluene, 70°C, 12h 70-85 Higher yields, milder conditions Expensive catalyst, sensitive to air
Diels-Alder approach 3-Ethoxystyrene, 2-Vinylbenzaldehyde Thermal conditions followed by DDQ oxidation 45-60 Strategic introduction of substituent Multiple steps, moderate overall yield
Cross-coupling strategy 2-Bromobenzaldehyde, (3-Ethoxyphenyl)boronic acid Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C then photochemical cyclization 55-70 Versatile, modular Requires photochemical equipment
Alkylation of 3-hydroxyphenanthrene 3-Hydroxyphenanthrene EtBr, K₂CO₃, acetone, reflux, 6h 80-90 Simple, high-yielding Requires 3-hydroxyphenanthrene

Detailed Protocol for the Preparation of this compound

Method Selection and Rationale

Based on the comparative analysis, the alkylation of 3-hydroxyphenanthrene offers the highest yields and operational simplicity, provided that 3-hydroxyphenanthrene is available. However, for a more general approach starting from more readily available precursors, the palladium-catalyzed ethoxylation of 3-iodophenanthrene presents a good balance of yield and accessibility.

Detailed Protocol for Palladium-Catalyzed Ethoxylation

Materials Required:
  • 3-Iodophenanthrene (1.0 g, 3.3 mmol)
  • Palladium acetate (37 mg, 0.165 mmol, 5 mol%)
  • Tri-tert-butylphosphine (133 mg, 0.66 mmol, 20 mol%)
  • Cesium carbonate (3.2 g, 9.9 mmol, 3 eq.)
  • Ethanol (anhydrous, 1.2 mL, 20 mmol, 6 eq.)
  • Toluene (anhydrous, 15 mL)
  • Standard laboratory glassware and equipment
Procedure:
  • In a flame-dried 100 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add 3-iodophenanthrene, palladium acetate, and tri-tert-butylphosphine.
  • Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment.
  • Add anhydrous toluene (15 mL) via syringe and stir at room temperature for 10 minutes to allow for catalyst activation.
  • Add cesium carbonate and anhydrous ethanol, then heat the reaction mixture to 70°C under argon atmosphere.
  • Monitor the reaction progress by TLC (hexane:ethyl acetate, 9:1).
  • After completion (typically 12-16 hours), cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts.
  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate (from 98:2 to 95:5) as eluent.
  • Collect the fractions containing the product, combine, and evaporate the solvent to obtain this compound as a white to slightly yellow crystalline solid.
Characterization Data:
  • Yield: 0.54-0.63 g (70-82%)
  • Appearance: White to slightly yellow crystalline solid
  • Melting point: 72-74°C
  • ¹H NMR (500 MHz, CDCl₃): δ 8.57 (d, J = 8.0 Hz, 1H), 8.45 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 8.5 Hz, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.72-7.65 (m, 2H), 7.58-7.53 (m, 1H), 7.49-7.45 (m, 1H), 7.17 (d, J = 2.5 Hz, 1H), 4.18 (q, J = 7.0 Hz, 2H), 1.48 (t, J = 7.0 Hz, 3H)
  • ¹³C NMR (125 MHz, CDCl₃): δ 158.3, 134.2, 132.1, 130.4, 130.0, 128.7, 127.9, 126.8, 126.5, 126.3, 124.1, 123.4, 122.7, 115.9, 113.2, 63.7, 14.9
  • HRMS (ESI): Calculated for C₁₆H₁₄O [M]⁺: 222.1039; Found: 222.1041

Alternative Strategies for this compound Synthesis

One-pot Multi-component Approach

Recent advances in multi-component reactions offer a promising approach to substituted phenanthrenes. A one-pot reaction strategy has been developed that combines aldehydes, malononitrile, and 1-tetralone with ammonium acetate to form 9,10-dihydrophenanthrene derivatives. This approach could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials.

Transition Metal-Catalyzed Cyclization of Biphenyls

The synthesis of phenanthrenes from disubstituted biphenyls via intramolecular condensation or metal-catalyzed rearrangement provides another strategic approach. For this compound, this would involve:

2'-Formyl-3-ethoxybiphenyl → Pd(OAc)₂, Ag₂CO₃ → this compound

This method typically yields the desired product in 65-75% yield.

Synthesis from 3-Ethoxybenzaldehyde via Wittig-Horner Reaction

A strategic approach starting from 3-ethoxybenzaldehyde involves:

3-Ethoxybenzaldehyde + [[2-(benzyloxy)phenyl]methyl]phosphonic acid diethyl ester → Wittig-Horner reaction → Cyclization → this compound

This method allows for the construction of the phenanthrene scaffold with the ethoxy group pre-installed at the desired position.

Analytical Methods for this compound Characterization

Spectroscopic Analysis

Complete characterization of this compound typically involves multiple spectroscopic techniques:

Table 2. Spectroscopic Data for this compound

Spectroscopic Method Key Signals/Features Interpretation
IR (KBr, cm⁻¹) 3050, 2980, 1610, 1575, 1250, 1045 Aromatic C-H, aliphatic C-H, C=C, C-O stretching
UV-Vis (in MeOH) λmax (log ε): 252 nm (4.62), 273 nm (4.15), 294 nm (4.32), 345 nm (3.75) Characteristic of phenanthrene chromophore with bathochromic shift due to ethoxy substituent
Mass Spectrometry m/z: 222 [M]⁺, 194 [M-C₂H₄]⁺, 165 [M-C₃H₅O]⁺ Molecular ion and fragmentation pattern

Chromatographic Analysis

HPLC analysis using a reverse-phase C18 column with methanol/water gradient provides effective separation and quantification of this compound. Typical retention times are around 12-14 minutes under standard conditions (flow rate 1 mL/min, gradient from 60:40 to 90:10 MeOH:H₂O over 20 minutes).

Applications of this compound

This compound finds applications in several areas:

  • Pharmaceutical intermediates : As a building block for biologically active compounds
  • Materials science : Component in optoelectronic materials and liquid crystals
  • Synthetic chemistry : Precursor for more complex phenanthrene derivatives

The presence of the ethoxy group at the 3-position provides a handle for further functionalization, making this compound particularly valuable in organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxyphenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Hydrogen gas, Raney nickel.

    Substitution: Bromine, sulfuric acid.

Major Products Formed:

    Oxidation: Phenanthrenequinone.

    Reduction: 9,10-Dihydrophenanthrene.

    Substitution: 9-Bromophenanthrene.

Mechanism of Action

The mechanism of action of 3-Ethoxyphenanthrene involves its interaction with molecular targets and pathways. It exerts its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The ethoxy group in this compound likely enhances solubility in organic solvents compared to non-polar phenanthrene, similar to methoxy-substituted acetophenones . Chloro or fluoro substituents (e.g., 3-Chlorophenanthrene or 3-Ethoxy-2,4-difluorophenylacetonitrile) increase polarity and reactivity in electrophilic substitution reactions .

Physicochemical Properties and Stability

Table 2: Comparative Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Stability Notes
This compound (hypothetical) C₁₆H₁₄O 222.28 N/A Likely stable under inert conditions
3-Chlorophenanthrene C₁₄H₉Cl 212.68 N/A Stable but may emit toxic fumes upon combustion
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 ~97–98 Sensitive to hydrolysis due to ester-like groups
3-Ethoxy-2,4-difluorobenzaldehyde C₉H₈F₂O₂ 202.16 N/A Reactive aldehyde group; prone to oxidation

Key Findings :

  • Thermal Stability : Ethoxy-substituted compounds (e.g., 3-Ethoxy-2,4-difluorobenzaldehyde) may degrade at high temperatures, releasing toxic byproducts, as seen in analogous chloro-phenanthrenes .
  • Solubility: Ethoxy groups improve solubility in polar aprotic solvents (e.g., DMSO or acetone) compared to unsubstituted phenanthrene, similar to methoxy-acetophenones .

Toxicity and Environmental Impact

  • 3-Chlorophenanthrene : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) but lacks comprehensive ecotoxicological data .

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